4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one
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Overview
Description
4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride and zinc chloride .
Another method involves the Knoevenagel condensation, where aldehydes react with active methylene compounds in the presence of a base catalyst . This reaction is often followed by cyclization to form the coumarin ring structure.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown potential anticancer and antiviral activities.
Industry: It is used in the production of optical brighteners, photosensitizers, and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s fluorescent properties are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which is influenced by the solvent environment .
Comparison with Similar Compounds
4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one can be compared with other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Known for its use in fluorescent dyes and optical brighteners.
4-hydroxycoumarin: Widely used as an anticoagulant.
6,7-dimethoxycoumarin: Studied for its potential anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO4 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-3-hydroxy-8-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H17NO4/c1-18(2)9-14-15(19)7-6-12-11-5-4-10(21-3)8-13(11)17(20)22-16(12)14/h4-8,19H,9H2,1-3H3 |
InChI Key |
KHBSYSYYSHHKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)O |
Origin of Product |
United States |
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